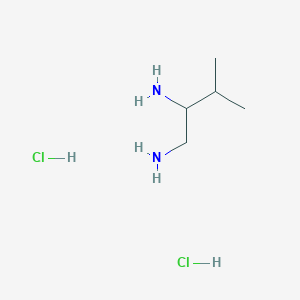
3-Methylbutane-1,2-diamine dihydrochloride
描述
3-Methylbutane-1,2-diamine dihydrochloride is a reagent used as a building block in organic synthesis . It can be used as an intermediate or reactant in the preparation of compounds with other functional groups . It also has applications in polymer chemistry and pharmaceuticals .
Molecular Structure Analysis
The molecular formula of 3-Methylbutane-1,2-diamine dihydrochloride is C5H15ClN2 . Its molecular weight is 175.1 . The structure consists of a five-carbon chain with a methyl group attached to the third carbon and amine groups attached to the first and second carbons .Physical And Chemical Properties Analysis
3-Methylbutane-1,2-diamine dihydrochloride is a powder at room temperature . It has a molecular weight of 175.1 .科学研究应用
Synthesis and Cytotoxicity
A study by Dullin et al. (2006) explores the synthesis of enantiomerically pure [1,2‐Diamino‐1‐(4‐fluorophenyl)‐3‐methylbutane]platinum(II) complexes and their cytotoxicity. These complexes showed significant antiproliferative effects, particularly in breast and prostate cancer cell lines, highlighting their potential in cancer research and treatment (Dullin, F. Dufrasne, M. Gelbcke, & R. Gust, 2006).
Conformational Analysis
Wang et al. (2002) conducted a study on the conformational analysis of (S)-(+)-1-Bromo-2-methylbutane using vibrational circular dichroism. The findings indicate multiple conformations influenced by the substitution of bromine, contributing to a deeper understanding of molecular structures in chemical research (Wang, P. Polavarapu, G. Longhi, S. Abbate, & M. Catellani, 2002).
Physical State in Aerosols
Research by Lessmeier et al. (2018) on 2-Methylbutane-1,2,3,4-tetraol, an oxidation product of isoprene, provides insights into the physical state of this compound in aerosols. This study is crucial for understanding the behavior of secondary organic aerosols in the atmosphere, especially in relation to climate modeling and environmental science (Lessmeier, H. P. Dette, A. Godt, & T. Koop, 2018).
Nickel(II) and Copper(II) Complexes
Bhowmik et al. (2011) synthesized and characterized nickel(II) and copper(II) complexes with tetradentate Schiff base ligands. These findings contribute to the field of coordination chemistry, particularly in the synthesis and characterization of metal complexes (Bhowmik, M. Drew, & S. Chattopadhyay, 2011).
Glass-forming Properties
Dette et al. (2014) studied the glass-forming properties of 3-methylbutane-1,2,3-tricarboxylic acid and its mixtures, an essential research for understanding the physicochemical properties of atmospheric aerosols derived from α-pinene. This research aids in atmospheric science, particularly in understanding the properties of organic aerosols (Dette, M. Qi, D. Schröder, A. Godt, & T. Koop, 2014).
Metal-catalysed Diamination
Cardona and Goti (2009) reviewed recent advances in metal-catalysed diamination reactions. This research is significant for synthetic chemistry, especially in the construction of natural products and drug molecules (Cardona & A. Goti, 2009).
Environmental Applications
Rana et al. (2018) discovered that (S)-3-Methyl-1, 1-diphenylbutane-1, 2-diamine can catalyze the environmentally benign synthesis of tetra-substituted imidazoles. This represents an advancement in green chemistry, demonstrating an efficient and eco-friendly method for synthesizing imidazoles (Rana, A. Rahman, P. Roy, & H. Roy, 2018).
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
未来方向
属性
IUPAC Name |
3-methylbutane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2.2ClH/c1-4(2)5(7)3-6;;/h4-5H,3,6-7H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPOEEJDEYWPAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylbutane-1,2-diamine dihydrochloride | |
CAS RN |
54750-81-1 | |
| Record name | 3-methylbutane-1,2-diamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




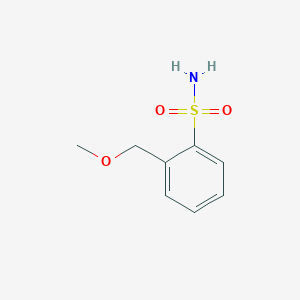
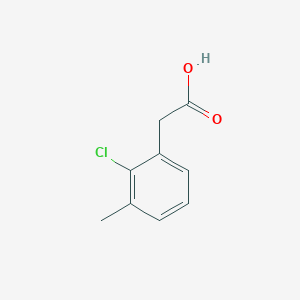
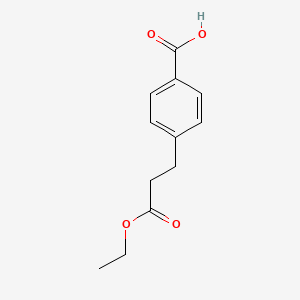
![2-chloro-N-[cyclopentyl(4-fluorophenyl)methyl]acetamide](/img/structure/B1422901.png)
![2-chloro-N-[(2,4,6-trimethoxyphenyl)methyl]acetamide](/img/structure/B1422902.png)
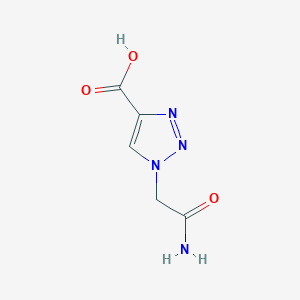
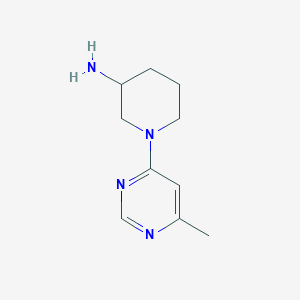
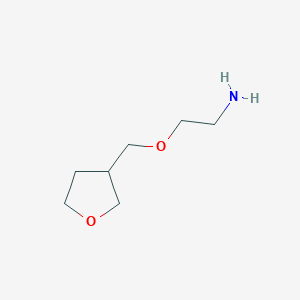
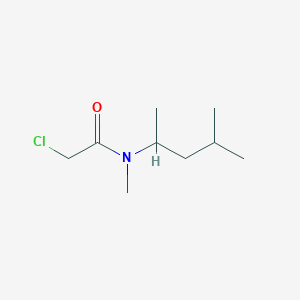
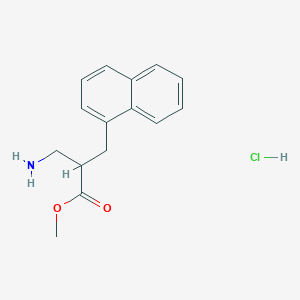
![2-chloro-N-({2-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide](/img/structure/B1422915.png)
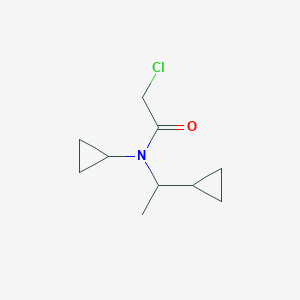
![2-chloro-N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)acetamide](/img/structure/B1422917.png)